molecular formula C14H12N4O B8122243 4-azido-N-benzylbenzamide

4-azido-N-benzylbenzamide

Cat. No.: B8122243
M. Wt: 252.27 g/mol
InChI Key: CDULCIWWEBFPFA-UHFFFAOYSA-N
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Description

4-azido-N-benzylbenzamide is an organic compound that belongs to the class of azides and benzamides It is characterized by the presence of an azido group (-N₃) attached to the benzyl group of benzamide

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-azido-N-benzylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted benzamides.

    Reduction: Benzylamine derivatives.

    Cycloaddition: Triazole derivatives.

Mechanism of Action

The mechanism of action of 4-azido-N-benzylbenzamide involves its interaction with molecular targets through the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole linkages. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules . Additionally, its derivatives have been studied for their dual modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor (PPAR) pathways, which are involved in metabolic syndrome .

Comparison with Similar Compounds

Similar Compounds

  • N-benzylbenzamide
  • N-phenethylbenzamide
  • N-benzyloxybenzamide

Uniqueness

4-azido-N-benzylbenzamide is unique due to the presence of the azido group, which imparts distinct reactivity and functionalization potential compared to other benzamide derivatives. This makes it particularly valuable in click chemistry and bioorthogonal applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name

4-azido-N-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-18-17-13-8-6-12(7-9-13)14(19)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDULCIWWEBFPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Azidobenzoic acid (858 mg, 5.15 mmol), HOBt (704 mg, 5.15 mmol, 1.0 eq.) and benzylamine (0.745 ml, 6.70 mmol, 1.3 eq.) were dissolved in acetonitrile (6 ml) and DMF (6 ml), WSC (1.21 g, 6.19 mmol, 1.2 eq.) was added, and the mixture was stirred at room temperature for 3 hr. The reaction mixture was concentrated, dissolved in ethyl acetate (50 ml), washed with 5% aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated at 30° C. or below to give the title compound as a pale-yellow solid.
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858 mg
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704 mg
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0.745 mL
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6 mL
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1.21 g
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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